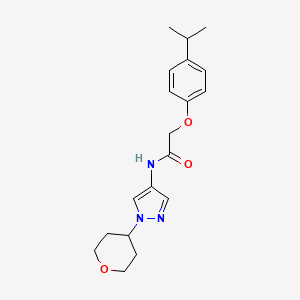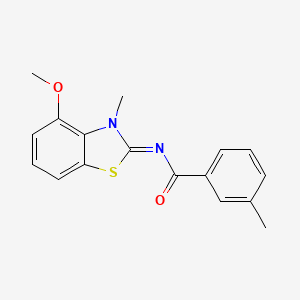
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy
Compounds related to benzothiazole derivatives have been studied for their potential in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds for the treatment of various diseases, including cancer. For instance, a study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base reported its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in PDT, indicating its remarkable potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Benzothiazole derivatives also exhibit significant antimicrobial activities. A series of compounds incorporating the thiazole ring were synthesized and demonstrated in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This highlights the potential of thiazole derivatives in developing therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Material Science
In material science, benzothiazole derivatives have been used in the synthesis and characterization of novel materials with potential applications in optical, thermal, and biological fields. For example, the heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was synthesized and analyzed for its crystal structure, optical and thermal properties, along with its biological activities. The study found that the compound exhibited good antibacterial and antifungal activity, and its second harmonic generation (SHG) efficiency was significantly higher than that of potassium dihydrogen phosphate, indicating its potential use in non-linear optical applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is the FtsZ protein . FtsZ is a protein essential for bacterial cell division, and it plays a crucial role in the formation of the division septum .
Mode of Action
The compound interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound affects the bacterial cell division pathway . By disrupting the GTPase activity and dynamic assembly of FtsZ, it prevents the formation of the division septum, which is a crucial step in bacterial cell division .
Pharmacokinetics
The compound’s strong antibacterial activities against different bacteria strains, including mrsa, vre, and ndm-1 escherichia coli, suggest that it may have favorable absorption, distribution, metabolism, and excretion properties .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division, leading to bacterial cell death . This makes it a potential candidate for the development of new antibacterial agents targeting FtsZ .
Action Environment
The action of the compound can be influenced by environmental factors such as solvent polarity . For example, the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds has been found to be increasingly difficult to occur as solvent polarity increases . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment.
Propiedades
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-4-7-12(10-11)16(20)18-17-19(2)15-13(21-3)8-5-9-14(15)22-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBYLDONPUFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

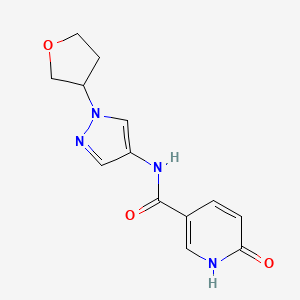
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)
![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)
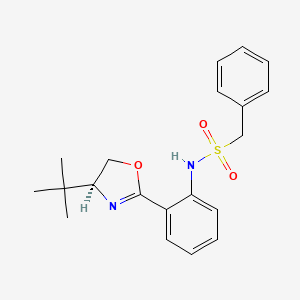
![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)
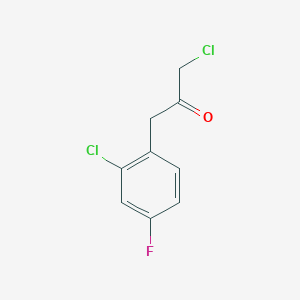
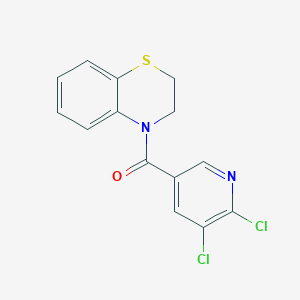
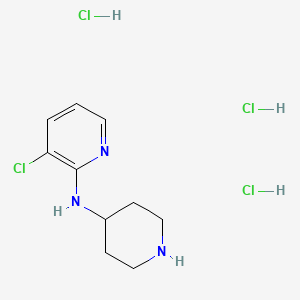
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)

